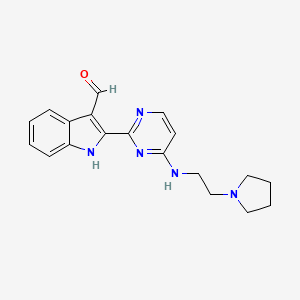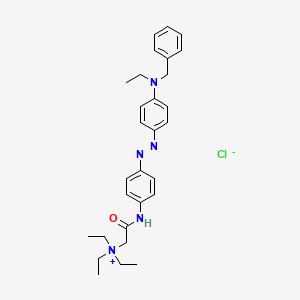
KIO-301 (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KIO-301 (chloride) is an azobenzene photoswitch compound that has garnered significant attention for its potential in vision-restoring treatments for retinal diseases. This compound can block voltage-gated ion channels, including hyperpolarisation-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . It is being developed by Kiora Pharmaceuticals as a novel therapeutic approach for conditions such as retinitis pigmentosa .
準備方法
The preparation of KIO-301 (chloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by azo coupling with appropriate phenolic compounds. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
KIO-301 (chloride) undergoes several types of chemical reactions, primarily driven by its azobenzene structure:
Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, which is the basis for its photoswitching properties.
Substitution Reactions: The aromatic rings in KIO-301 (chloride) can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
KIO-301 (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a photoswitchable molecule in studies involving light-induced molecular changes.
Biology: The compound is employed in research on ion channel modulation and neuronal activity.
作用機序
KIO-301 (chloride) exerts its effects through its ability to block voltage-gated ion channels. The compound changes shape depending on the presence or absence of light, switching between “on” and “off” states. In the “on” state, it triggers retinal ganglion cells to signal the brain, thereby restoring light perception in conditions where photoreceptors are degenerated .
類似化合物との比較
KIO-301 (chloride) is unique due to its specific application in vision restoration and its ability to photoswitch. Similar compounds include other azobenzene derivatives that also exhibit photoswitching properties, such as:
Azobenzene: The parent compound of KIO-301, used in various light-responsive applications.
Disperse Red 1: Another azobenzene derivative used in optical data storage and light-responsive materials.
4,4’-Diaminoazobenzene: Used in studies involving light-induced molecular changes.
KIO-301 (chloride) stands out due to its targeted application in medical treatments for retinal diseases .
特性
分子式 |
C29H38ClN5O |
|---|---|
分子量 |
508.1 g/mol |
IUPAC名 |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride |
InChI |
InChI=1S/C29H37N5O.ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;/h9-21H,5-8,22-23H2,1-4H3;1H |
InChIキー |
IQGPOKDZMRDQDZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)

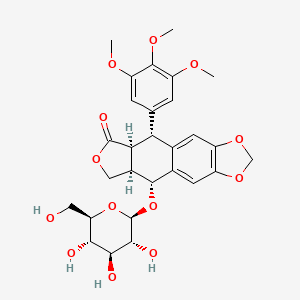
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
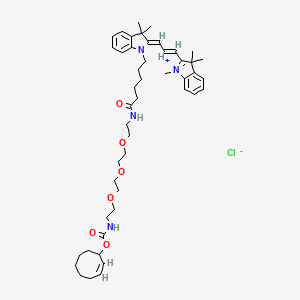
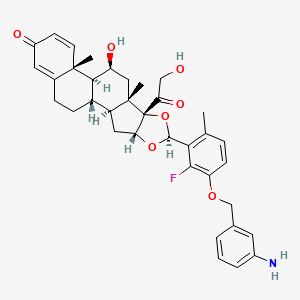
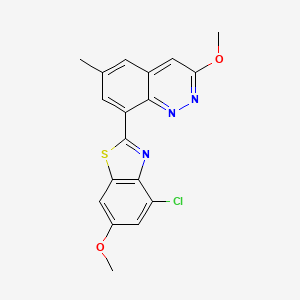
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
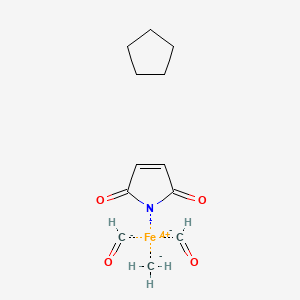
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
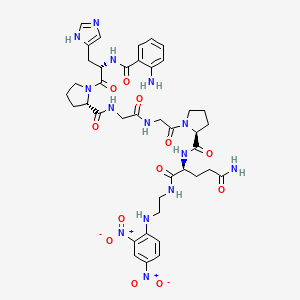
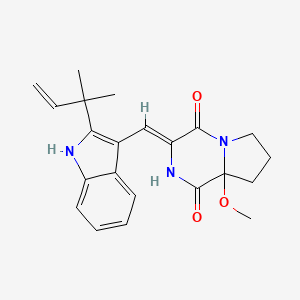
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
